Dinsed
Overview
Description
DINSED, also known as N,N’-1,2-Ethanediylbis[3-nitrobenzenesulfonamide], is a chemical compound with the molecular formula C14H14N4O8S2. It is characterized by its faintly yellow platelets and has a melting point of 189-191°C. This compound is primarily used as a coccidiostat in veterinary medicine to limit or stop the growth of coccidian parasites in poultry .
Preparation Methods
Synthetic Routes and Reaction Conditions
DINSED can be synthesized through the reaction of ethylenediamine with 3-nitrobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in batch reactors. The process includes the careful addition of ethylenediamine to a solution of 3-nitrobenzenesulfonyl chloride under controlled temperature and stirring conditions. The product is then purified through recrystallization from glacial acetic acid to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
DINSED undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the nitro groups in this compound can yield amino derivatives.
Substitution: The sulfonamide groups in this compound can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide groups under basic conditions
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used
Scientific Research Applications
DINSED has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Biology: Studied for its effects on coccidian parasites and its potential use in controlling parasitic infections.
Medicine: Investigated for its potential therapeutic applications in treating parasitic infections in animals.
Industry: Employed in the formulation of veterinary drugs and as an additive in animal feed to prevent coccidiosis
Mechanism of Action
DINSED exerts its effects by inhibiting the growth and reproduction of coccidian parasites. It targets the enzymes involved in the folic acid synthesis pathway, which is crucial for the survival and proliferation of these parasites. By inhibiting these enzymes, this compound disrupts the production of folic acid, leading to the death of the parasites .
Comparison with Similar Compounds
Similar Compounds
Sulfaquinoxaline: Another sulfonamide used as a coccidiostat.
Amprolium: A thiamine analog used to treat coccidiosis.
Uniqueness of DINSED
This compound is unique due to its dual nitrobenzenesulfonamide groups, which provide a broad spectrum of activity against various coccidian species. Its specific mechanism of action targeting the folic acid synthesis pathway makes it highly effective in controlling coccidiosis in poultry .
Properties
IUPAC Name |
3-nitro-N-[2-[(3-nitrophenyl)sulfonylamino]ethyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O8S2/c19-17(20)11-3-1-5-13(9-11)27(23,24)15-7-8-16-28(25,26)14-6-2-4-12(10-14)18(21)22/h1-6,9-10,15-16H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDWBZHWHFGVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046297 | |
Record name | Dinsed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96-62-8 | |
Record name | Dinsed [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DINSED | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dinsed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DINSED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4KIO8KEG5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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